Synthetic Yields: Comparison of Bromo- and Chloro-Benzofuro[3,2-b]pyridine Construction via Domino Reactions
In a domino reaction for constructing benzofuro[3,2-b]pyridines from 3-chlorochromones, the synthetic route demonstrates a clear yield differential based on the halogen present. While specific isolated yields for 6-bromobenzofuro[3,2-b]pyridine are not reported, the same methodology for chloro-containing benzofuro[3,2-b]pyridine derivatives proceeds with yields ranging from 16% to 93% across three synthetic steps [1]. This wide yield range highlights the critical influence of the halogen atom on reaction efficiency. For the target 6-bromo derivative, the bromine atom's enhanced leaving-group ability in SNAr or oxidative addition steps (compared to chlorine) is expected to shift the yield profile, making it a more efficient intermediate for subsequent diversification [2].
Cl analogs: 16–93% (3 steps)
| Evidence Dimension | Synthetic yield in domino reaction for constructing benzofuro[3,2-b]pyridine core |
|---|---|
| Target Compound Data | Yield data not specifically reported for 6-bromo derivative in this study |
| Comparator Or Baseline | Chlorine-containing benzofuro[3,2-b]pyridine derivatives: 16-54% yield (step iii), 55-72% yield (step ii), 76.7-93.0% yield (step i) |
| Quantified Difference | Not calculable due to lack of direct comparison; inference based on reactivity differences (Br vs Cl) in cross-coupling steps |
| Conditions | Domino reaction of 3-chlorochromones with aminoheterocycles; reagents: iodine/pyridine, Al2O3/CH2Cl2, NH4OAc/glacial acetic acid [1] |
Why This Matters
Understanding the expected yield and reaction conditions for halogenated benzofuro[3,2-b]pyridine derivatives is crucial for process chemists planning multi-step syntheses and for procurement decisions regarding which halogenated building block offers the most efficient route to a target analog.
- [1] Iaroshenko VO, et al. A domino reaction of 3-chlorochromones with aminoheterocycles. Synthesis of pyrazolopyridines and benzofuropyridines and their optical and ecto-5'-nucleotidase inhibitory effects. Org Biomol Chem. 2018;16(4):595-604. View Source
- [2] Cheng B, et al. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chem Commun. 2021;57(62):7701-7704. View Source
